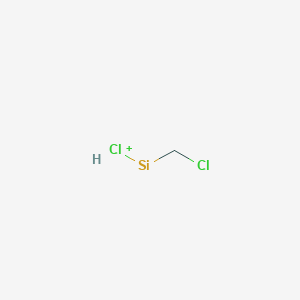
CID 78064594
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78064594 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of CID 78064594 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of organic solvents and catalysts to facilitate the reaction. Common reagents used in the synthesis include thionyl chloride and N, N-dimethylformamide. The reaction conditions often require heating and reduced pressure distillation to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high yield and purity. The use of photocatalysts and controlled illumination conditions can enhance the efficiency of the reaction .
Chemical Reactions Analysis
CID 78064594 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of major products.
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound involve the use of reducing agents to produce reduced forms of the compound.
Substitution: Substitution reactions occur when specific functional groups in this compound are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
CID 78064594 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and molecular pathways. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions .
Medicine
This compound has shown promise in medical research, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it suitable for applications in materials science, catalysis, and manufacturing processes .
Mechanism of Action
The mechanism of action of CID 78064594 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
CID 78064594 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as cephalosporins and other β-lactam antibiotics .
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin derivative used in medical research.
CID 5362065: A β-lactam antibiotic with similar pharmacological actions.
CID 5479530: A compound with structural similarities to this compound.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and ability to undergo diverse chemical reactions make it valuable for research and industrial applications
Properties
Molecular Formula |
CH3Cl2Si+ |
|---|---|
Molecular Weight |
114.02 g/mol |
InChI |
InChI=1S/CH3Cl2Si/c2-1-4-3/h3H,1H2/q+1 |
InChI Key |
XXULBKMDEDMOEX-UHFFFAOYSA-N |
Canonical SMILES |
C([Si][ClH+])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


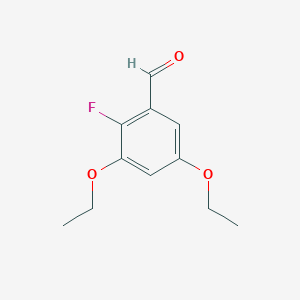
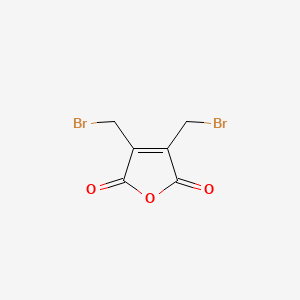
![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
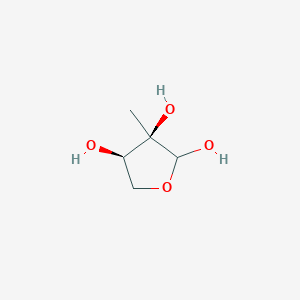
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)
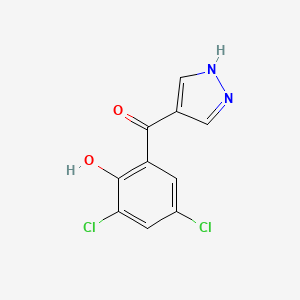

amino]-](/img/structure/B12585470.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)
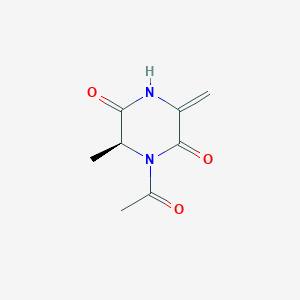
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
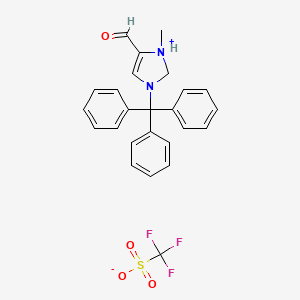
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
